Atrasentan

Catalog No.
S516467
CAS No.
195704-72-4
M.F
C29H38N2O6
M. Wt
510.6 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Atrasentan

CAS Number

195704-72-4

Product Name

Atrasentan

IUPAC Name

(2R,3R,4S)-4-(1,3-benzodioxol-5-yl)-1-[2-(dibutylamino)-2-oxoethyl]-2-(4-methoxyphenyl)pyrrolidine-3-carboxylic acid

Molecular Formula

C29H38N2O6

Molecular Weight

510.6 g/mol

InChI

InChI=1S/C29H38N2O6/c1-4-6-14-30(15-7-5-2)26(32)18-31-17-23(21-10-13-24-25(16-21)37-19-36-24)27(29(33)34)28(31)20-8-11-22(35-3)12-9-20/h8-13,16,23,27-28H,4-7,14-15,17-19H2,1-3H3,(H,33,34)/t23-,27-,28+/m1/s1

InChI Key

MOTJMGVDPWRKOC-QPVYNBJUSA-N

SMILES

CCCCN(CCCC)C(=O)CN1CC(C(C1C2=CC=C(C=C2)OC)C(=O)O)C3=CC4=C(C=C3)OCO4

Solubility

Soluble in DMSO

Synonyms

(11C)ABT-627, 2-(4-methoxyphenyl)-4-(1,3-benzodioxol-5-yl)-1-(((dibutylamino)carbonyl)methyl)pyrrolidine-3-carboxylic acid, A 127722, A 127722.5, A 147627, A-127722, A-127722.5, A-147627, A127722, A127722.5, A147627, ABT 627, ABT-627, ABT627, atrasentan, Atrasentan Hydrochloride, Xinlay

Canonical SMILES

CCCCN(CCCC)C(=O)CN1CC(C(C1C2=CC=C(C=C2)OC)C(=O)O)C3=CC4=C(C=C3)OCO4

Isomeric SMILES

CCCCN(CCCC)C(=O)CN1C[C@@H]([C@H]([C@@H]1C2=CC=C(C=C2)OC)C(=O)O)C3=CC4=C(C=C3)OCO4

Description

The exact mass of the compound Atrasentan is 510.273 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 720763. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Dioxoles - Benzodioxoles. It belongs to the ontological category of pyrrolidines in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Pulmonary Arterial Hypertension (PAH)

While atrasentan is not currently a mainstay treatment for PAH, research continues to explore its use in combination with other therapies or for specific patient subgroups.

  • Source 1: Long-Term Effects of Atrasentan on Pulmonary Arterial Hypertension: Results from the ENABLE-1 and ENABLE-2 Studies:
  • Source 2: Efficacy and Safety of Atrasentan in Pulmonary Arterial Hypertension of BMPR2 Mutation Positive Patients: The PATENT Study:

Chronic Kidney Disease (CKD)

  • Source 3: Attenuation of Streptozotocin-Induced Diabetic Nephropathy by Endothelin Receptor Antagonism:

Other Potential Applications

Atrasentan's ability to affect blood vessel function has also led researchers to explore its potential use in other conditions, including:

  • Liver fibrosis: Early studies suggest atrasentan may help reduce scarring in the liver [4].
  • Heart failure: Some research indicates atrasentan might improve heart function in patients with heart failure [5].
  • Source 4: A multicenter, placebo-controlled, double-blind study of atrasentan for the treatment of nonalcoholic steatohepatitis (NASH) with fibrosis:
  • Source 5: Acute Hemodynamic and Neurohumoral Effects of Endothelin Receptor Antagonism with Atrasentan in Patients With Chronic Heart Failure

Purity

>98% (or refer to the Certificate of Analysis)

XLogP3

2.4

Exact Mass

510.273

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

V6D7VK2215

GHS Hazard Statements

Aggregated GHS information provided by 47 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H360 (100%): May damage fertility or the unborn child [Danger Reproductive toxicity];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

Investigated for use/treatment in prostate cancer and cancer/tumors (unspecified).

MeSH Pharmacological Classification

Antineoplastic Agents

Pictograms

Health Hazard Irritant

Irritant;Health Hazard

Other CAS

173937-91-2

Wikipedia

Atrasentan

Dates

Modify: 2023-08-15
Winn et al (1996) 2,4-Diarylpyrrolidine-3-carboxylic acids--potent ETA selective endothelin receptor antagonists. 1. Discovery of A-127722. J.Med.Chem. 39 1039 PMID: 8676339
Opgenoth et al (1996) Pharmacological characterization of A-127722: an orally active and highly potent ETA-selective receptor antagonist. J.Pharmacol.Exp.Ther. 276 473 PMID: 8632312
Chen et al (1997) The orally active nonpeptide endothelin A-receptor antagonist A-127722 prevents and reverses hypoxia-induced pulmonary hypertension and pulmonary vascular remodeling in Sprague-Dawley rats. J.Cardiovasc.Pharmacol 29 713 PMID: 9234651

Explore Compound Types